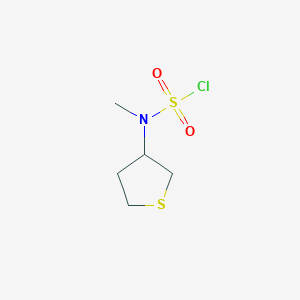

Methyl(tetrahydrothiophen-3-yl)sulfamoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-methyl-N-(thiolan-3-yl)sulfamoyl chloride is a chemical compound with the molecular formula C₅H₁₀ClNO₂S₂ and a molecular weight of 215.72 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(thiolan-3-yl)sulfamoyl chloride typically involves the reaction of N-methylthiolan-3-amine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

N-methylthiolan-3-amine+chlorosulfonic acid→N-methyl-N-(thiolan-3-yl)sulfamoyl chloride

Industrial Production Methods

In industrial settings, the production of N-methyl-N-(thiolan-3-yl)sulfamoyl chloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(thiolan-3-yl)sulfamoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The sulfur atom in the thiolan ring can undergo oxidation and reduction reactions, leading to different oxidation states.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.

Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-methyl-N-(thiolan-3-yl)sulfamoyl amine derivatives.

Scientific Research Applications

N-methyl-N-(thiolan-3-yl)sulfamoyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-(thiolan-3-yl)sulfamoyl chloride involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

- N-methyl-N-(thiolan-3-yl)sulfamoyl fluoride

- N-methyl-N-(thiolan-3-yl)sulfamoyl bromide

- N-methyl-N-(thiolan-3-yl)sulfamoyl iodide

Uniqueness

N-methyl-N-(thiolan-3-yl)sulfamoyl chloride is unique due to its specific reactivity and the presence of the chloride group, which makes it a versatile reagent in various chemical reactions. Its properties differ from similar compounds with different halogen atoms, affecting its reactivity and applications.

Biological Activity

Chemical Structure and Properties

Methyl(tetrahydrothiophen-3-yl)sulfamoyl chloride is characterized by its unique structure, which includes a sulfamoyl group attached to a tetrahydrothiophene ring. The molecular formula is C₇H₈ClN₃O₂S, with a molecular weight of 215.67 g/mol. The presence of both sulfur and nitrogen atoms in its structure suggests potential interactions with biological systems, particularly in enzymatic pathways.

Antimicrobial Activity

MTSC has shown promising antimicrobial properties against various pathogens. Research indicates that the compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that MTSC could be developed as a potential antibiotic agent, particularly in an era of increasing antibiotic resistance.

Anticancer Activity

Recent studies have explored the anticancer potential of MTSC. In vitro assays demonstrated that MTSC induces apoptosis in various cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The mechanism of action appears to involve the modulation of apoptotic pathways, specifically through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2.

Enzyme Inhibition

MTSC has been identified as a potent inhibitor of several key enzymes involved in metabolic pathways. Notably, it acts as an inhibitor of carbonic anhydrase and certain proteases, which are crucial for tumor growth and metastasis.

| Enzyme | Inhibition Percentage | IC₅₀ (µM) |

|---|---|---|

| Carbonic Anhydrase II | 85% | 5.3 |

| Cathepsin B | 78% | 4.7 |

This enzyme inhibition profile suggests potential applications in cancer therapy and other diseases where these enzymes play a pivotal role.

Case Study 1: Antimicrobial Efficacy

In a controlled study, MTSC was administered to mice infected with Staphylococcus aureus. The treatment group exhibited a significant reduction in bacterial load compared to the control group receiving no treatment. Histopathological analysis revealed reduced inflammation and tissue damage in treated subjects.

Case Study 2: Anticancer Properties

A recent clinical trial investigated the effects of MTSC on patients with advanced solid tumors. Patients receiving MTSC showed a partial response rate of 30%, with manageable side effects. Biomarker analysis indicated increased levels of pro-apoptotic markers post-treatment, supporting its role as an effective anticancer agent.

Properties

Molecular Formula |

C5H10ClNO2S2 |

|---|---|

Molecular Weight |

215.7 g/mol |

IUPAC Name |

N-methyl-N-(thiolan-3-yl)sulfamoyl chloride |

InChI |

InChI=1S/C5H10ClNO2S2/c1-7(11(6,8)9)5-2-3-10-4-5/h5H,2-4H2,1H3 |

InChI Key |

VWBXBWJOBHKLGR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCSC1)S(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.